molecular formula C26H22N2O3 B274067 (4Z)-4-[(2-methoxyanilino)methylidene]-N-(2-methylphenyl)-3-oxonaphthalene-2-carboxamide

(4Z)-4-[(2-methoxyanilino)methylidene]-N-(2-methylphenyl)-3-oxonaphthalene-2-carboxamide

Cat. No. B274067
M. Wt: 410.5 g/mol
InChI Key: HFVXJUGQNXHWFH-PGMHBOJBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4Z)-4-[(2-methoxyanilino)methylidene]-N-(2-methylphenyl)-3-oxonaphthalene-2-carboxamide, also known as MANO, is a synthetic compound that belongs to the class of naphthalene carboxamides. This compound has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.

Mechanism of Action

The exact mechanism of action of (4Z)-4-[(2-methoxyanilino)methylidene]-N-(2-methylphenyl)-3-oxonaphthalene-2-carboxamide is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in animal models of inflammation. This suggests that this compound may be useful in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. This compound has also been shown to reduce the expression of COX-2 in cancer cells, leading to a decrease in prostaglandin production and inhibition of cancer cell growth.

Advantages and Limitations for Lab Experiments

One advantage of using (4Z)-4-[(2-methoxyanilino)methylidene]-N-(2-methylphenyl)-3-oxonaphthalene-2-carboxamide in lab experiments is its relatively simple synthesis method. This compound can be synthesized using commercially available starting materials and standard laboratory techniques. However, one limitation of using this compound is its low solubility in aqueous solutions, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of (4Z)-4-[(2-methoxyanilino)methylidene]-N-(2-methylphenyl)-3-oxonaphthalene-2-carboxamide. One potential area of research is the development of this compound-based fluorescent probes for the detection of metal ions in biological systems. Another area of research is the investigation of this compound as a potential therapeutic agent for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity.

Synthesis Methods

(4Z)-4-[(2-methoxyanilino)methylidene]-N-(2-methylphenyl)-3-oxonaphthalene-2-carboxamide can be synthesized using a multi-step reaction sequence. The starting material for the synthesis is 2-methoxyaniline, which is converted into the corresponding imine by reacting with 2-methyl-1-naphthol. The imine is then reduced to the amine using sodium borohydride. The resulting amine is then reacted with 2-methylbenzoyl chloride to form the final product, this compound.

Scientific Research Applications

(4Z)-4-[(2-methoxyanilino)methylidene]-N-(2-methylphenyl)-3-oxonaphthalene-2-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities in various animal models. This compound has also been found to exhibit cytotoxic activity against cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, this compound has been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.

properties

Molecular Formula

C26H22N2O3

Molecular Weight

410.5 g/mol

IUPAC Name

(4Z)-4-[(2-methoxyanilino)methylidene]-N-(2-methylphenyl)-3-oxonaphthalene-2-carboxamide

InChI

InChI=1S/C26H22N2O3/c1-17-9-3-6-12-22(17)28-26(30)20-15-18-10-4-5-11-19(18)21(25(20)29)16-27-23-13-7-8-14-24(23)31-2/h3-16,27H,1-2H3,(H,28,30)/b21-16-

InChI Key

HFVXJUGQNXHWFH-PGMHBOJBSA-N

Isomeric SMILES

CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3/C(=C/NC4=CC=CC=C4OC)/C2=O

SMILES

CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C(=CNC4=CC=CC=C4OC)C2=O

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C(=CNC4=CC=CC=C4OC)C2=O

Origin of Product

United States

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